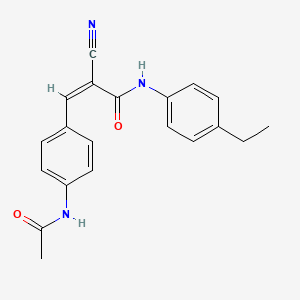
(Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide, also known as ACPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACPA belongs to the family of cannabinoids, which are compounds that interact with the endocannabinoid system in the human body. The endocannabinoid system plays an important role in regulating various physiological processes, including pain sensation, inflammation, and immune function. ACPA has been shown to have a high affinity for the CB1 receptor, which is one of the main receptors in the endocannabinoid system.
作用机制
(Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide exerts its effects by interacting with the CB1 receptor in the endocannabinoid system. The CB1 receptor is primarily expressed in the central nervous system and plays an important role in regulating pain sensation, inflammation, and immune function. (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been shown to have a high affinity for the CB1 receptor and can activate the receptor to produce its effects.
Biochemical and Physiological Effects
(Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in models of inflammation. (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. In addition, (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been shown to reduce the release of glutamate, which is a neurotransmitter that is involved in pain sensation.
实验室实验的优点和局限性
One advantage of using (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide in lab experiments is its high affinity for the CB1 receptor. This allows for precise targeting of the endocannabinoid system and can lead to more specific effects. Another advantage is its well-established synthesis method, which allows for consistent production of high-purity (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide. One limitation of using (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide in lab experiments is its potential for off-target effects. Because (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide interacts with the CB1 receptor, it may also interact with other receptors in the endocannabinoid system, leading to unintended effects.
未来方向
There are several future directions for the study of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide. One direction is the development of more specific CB1 receptor agonists that can produce the same effects as (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide without the potential for off-target effects. Another direction is the study of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide in models of other diseases, such as multiple sclerosis and epilepsy. Finally, the development of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide as a potential therapeutic agent for human use is an important future direction, which would require further preclinical and clinical studies.
合成方法
The synthesis of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide involves several steps. The first step is the synthesis of 4-acetamidophenylboronic acid, which is then used to synthesize the intermediate compound (Z)-3-(4-acetamidophenyl)-2-bromoacrylonitrile. This intermediate compound is then reacted with 4-ethylphenylmagnesium bromide to yield the final product, (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide. The synthesis of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been optimized to yield high purity and high yields.
科学研究应用
(Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various preclinical models. (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been shown to be effective in reducing pain sensation in models of neuropathic pain and inflammatory pain. (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has also been shown to have anti-inflammatory effects in models of inflammation. In addition, (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
(Z)-3-(4-acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-3-15-4-8-19(9-5-15)23-20(25)17(13-21)12-16-6-10-18(11-7-16)22-14(2)24/h4-12H,3H2,1-2H3,(H,22,24)(H,23,25)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIXZHNQQOJJED-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)NC(=O)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)NC(=O)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(4-acetamidophenyl)-N-(4-ethylphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

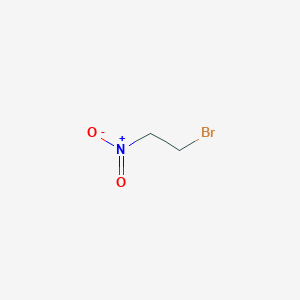
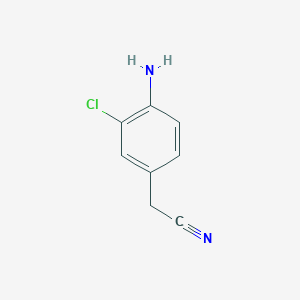
![5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
![1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2973416.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2973418.png)
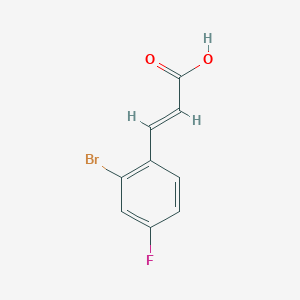


![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2973425.png)
![Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate](/img/structure/B2973426.png)
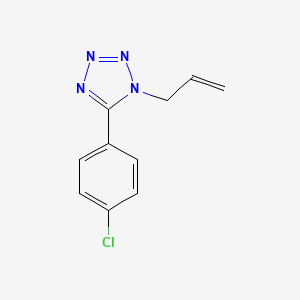
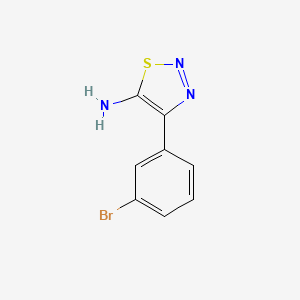
![N-[3-(Difluoromethoxy)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2973433.png)
